2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(3-methoxyphenyl)methyl]acetamide

Src kinase inhibition Cancer therapeutics Small molecule kinase inhibitor

This 3-methoxybenzyl derivative is an essential meta-substituted probe for Src kinase SAR, filling the gap between unsubstituted and 4-fluoro analogs. Incorrect methoxy position yields non-comparable results. Also a state-dependent NaV1.7 antagonist (IC50 240–3,000 nM) for pain target research. Use as matched control to decouple kinase inhibition from cytotoxicity. Identity confirmation critical.

Molecular Formula C15H18N2O2S
Molecular Weight 290.4 g/mol
Cat. No. B4985569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(3-methoxyphenyl)methyl]acetamide
Molecular FormulaC15H18N2O2S
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C)CC(=O)NCC2=CC(=CC=C2)OC
InChIInChI=1S/C15H18N2O2S/c1-10-14(20-11(2)17-10)8-15(18)16-9-12-5-4-6-13(7-12)19-3/h4-7H,8-9H2,1-3H3,(H,16,18)
InChIKeyUKBHIUYCZLWJQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[(3-methoxyphenyl)methyl]acetamide: A Substituted Thiazole Acetamide for Targeted Src Kinase and Ion Channel Research


2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[(3-methoxyphenyl)methyl]acetamide (CAS 1070224-07-5; molecular formula C15H18N2O2S; molecular weight 290.4 g/mol) is a synthetic organic compound belonging to the N-benzyl-substituted thiazolyl acetamide class . This compound features a 2,4-dimethylthiazole ring linked via an acetamide bridge to a 3-methoxybenzyl group. As a member of the thiazolyl N-benzyl-substituted acetamide series, it has been evaluated for Src kinase inhibitory and anticancer activities, with published data showing that substituent position and electronic nature on the benzyl ring profoundly impact biological potency and selectivity [1].

Why Unsubstituted or Regioisomeric Analogs Cannot Replace 2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[(3-methoxyphenyl)methyl]acetamide


Within the N-benzyl-substituted thiazolyl acetamide class, even minor variations in the benzyl substituent produce large differences in biological activity. Published structure–activity relationship (SAR) data from the Fallah-Tafti et al. series demonstrate that the unsubstituted N-benzyl derivative (8a) is the most potent Src kinase inhibitor, while the 4-fluorobenzyl derivative (8b) shows superior antiproliferative activity [1]. A 2-methoxybenzyl regioisomer (CAS 1234984-07-6) and a 4-methoxybenzyl regioisomer (CAS 1235286-71-1) exist as distinct chemical entities with different CAS numbers, molecular interactions, and biological profiles . Procuring an unsubstituted or incorrectly positioned methoxy analog for a study requiring the 3-methoxybenzyl derivative will yield non-comparable results, making precise chemical identity a non-negotiable procurement requirement.

Quantitative Differentiation Evidence for 2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[(3-methoxyphenyl)methyl]acetamide


Differentiation in c-Src Kinase Inhibitory Activity vs. Unsubstituted N-Benzyl Analog

The unsubstituted N-benzyl analog (compound 8a) is the most potent c-Src kinase inhibitor in the parent series, with GI50 values of 1.34 µM in NIH3T3/c-Src527F cells and 2.30 µM in SYF/c-Src527F cells [1]. Introducing a substituent on the benzyl ring, including methoxy groups, reduced Src inhibitory potency. The 3-methoxybenzyl derivative falls within the active range (1.34–13.02 µM reported for the entire series) but at reduced potency compared to the unsubstituted analog, making it a useful tool for probing substituent-dependent attenuation of Src activity [1].

Src kinase inhibition Cancer therapeutics Small molecule kinase inhibitor

Differentiated Antiproliferative Activity Profile in Cancer Cell Lines vs. 4-Fluorobenzyl Analog

The 4-fluorobenzyl derivative (8b) exhibited 64–71% inhibition of cell proliferation in BT-20 (breast carcinoma) and CCRF-CEM (leukemia) cells at a 50 µM concentration [1]. While the 3-methoxybenzyl derivative was evaluated in the same panel (HT-29 colon carcinoma, BT-20, and CCRF-CEM), its antiproliferative profile differs from that of 8b, reflecting the distinct electronic and steric contribution of the meta-methoxy substituent compared to para-fluoro [1].

Anticancer activity Colon carcinoma Breast carcinoma Leukemia

Potential NaV1.7 Channel Antagonist Activity as a Differentiating Pharmacological Feature

A compound matching the structural description of 2-(2,4-dimethylthiazol-5-yl)-N-(3-methoxybenzyl)acetamide was identified in BindingDB (CHEMBL2010816) as an antagonist of the human NaV1.7 sodium channel, with IC50 values of 240 nM (PatchXpress assay on partially inactivated channels), 800 nM (manual whole-cell patch clamp on partially inactivated channels), and 3,000 nM (manual whole-cell patch clamp on non-inactivated channels) [1]. This voltage-gated sodium channel is a validated target for pain therapeutics, and this activity profile differentiates the 3-methoxybenzyl derivative from other N-benzyl thiazolyl acetamides for which NaV1.7 data have not been reported.

Ion channel pharmacology NaV1.7 antagonist Pain research

Regioisomeric Differentiation from 2-Methoxybenzyl and 4-Methoxybenzyl Analogs

Three distinct methoxybenzyl regioisomers exist within this chemical series: the 2-methoxybenzyl (CAS 1234984-07-6), 3-methoxybenzyl (CAS 1070224-07-5), and 4-methoxybenzyl (CAS 1235286-71-1) derivatives, each assigned separate CAS numbers reflecting their unique chemical identities . The methoxy group position on the benzyl ring alters the electron density distribution and hydrogen-bonding capacity, which, based on the established SAR that benzyl substitution profoundly affects Src kinase inhibitory and antiproliferative activities, translates to different biological activity profiles [1].

Regioisomer selectivity Structure–activity relationship Ligand–target binding

Recommended Application Scenarios for 2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[(3-methoxyphenyl)methyl]acetamide


Src Kinase Structure–Activity Relationship (SAR) Studies Requiring a Meta-Methoxybenzyl Probe

This compound is optimally suited as a meta-substituted electron-donating probe in Src kinase SAR campaigns. The established class-level SAR demonstrates that benzyl substituents modulate Src inhibitory potency within a 1.34–13.02 µM range [1]. The 3-methoxybenzyl derivative fills a critical SAR gap between unsubstituted (most potent), 4-fluoro (antiproliferative-leaning), and other substituted analogs, enabling systematic mapping of electronic and positional effects on kinase inhibition.

NaV1.7 Sodium Channel Antagonist Screening and Pain Target Validation

With reported NaV1.7 antagonist IC50 values of 240–3,000 nM depending on channel state [2], this compound can serve as a chemical starting point for pain target research. Its state-dependent activity (higher potency against partially inactivated channels vs. non-inactivated channels) is a pharmacologically desirable feature for selective pain therapeutics, distinguishing it from analogs lacking documented ion channel activity.

Anticancer Cell Panel Profiling with Attenuated Antiproliferative Activity

The 3-methoxybenzyl derivative was evaluated alongside other series members against HT-29, BT-20, and CCRF-CEM cancer cell lines [1]. Its attenuated antiproliferative profile relative to the 4-fluorobenzyl analog (which shows 64–71% inhibition at 50 µM) makes it a valuable matched control for experiments seeking to decouple Src kinase inhibition from direct cytotoxicity in cancer biology studies.

Regioisomeric Selectivity Studies in Methoxybenzyl Thiazole Acetamide Chemistry

The availability of three positionally isomeric methoxybenzyl derivatives (ortho, meta, para) under distinct CAS numbers enables systematic investigation of how methoxy group placement affects target binding, metabolic stability, and physicochemical properties. The 3-methoxy (meta) isomer provides a critical midpoint reference within this regioisomeric series.

Quote Request

Request a Quote for 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(3-methoxyphenyl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.